2-Methyl-1-phenyl-2-(3-pyridinyl)-1-propanone

Beschreibung

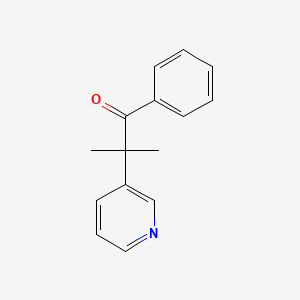

2-Methyl-1-phenyl-2-(3-pyridinyl)-1-propanone (CAS 51227-29-3) is a ketone derivative with a molecular formula of C15H15NO and a molecular weight of 225.29 g/mol. Its structure features a propanone backbone substituted with a methyl group at position 2, a phenyl group at position 1, and a pyridin-3-yl group at position 2 (Fig. 1). This compound is distinct from simpler pyridinyl-propanone derivatives due to its dual aromatic substituents (phenyl and pyridinyl) and branched alkyl chain.

Eigenschaften

CAS-Nummer |

87372-75-6 |

|---|---|

Molekularformel |

C15H15NO |

Molekulargewicht |

225.28 g/mol |

IUPAC-Name |

2-methyl-1-phenyl-2-pyridin-3-ylpropan-1-one |

InChI |

InChI=1S/C15H15NO/c1-15(2,13-9-6-10-16-11-13)14(17)12-7-4-3-5-8-12/h3-11H,1-2H3 |

InChI-Schlüssel |

GWWVZTFGCNLAOV-UHFFFAOYSA-N |

SMILES |

CC(C)(C1=CN=CC=C1)C(=O)C2=CC=CC=C2 |

Kanonische SMILES |

CC(C)(C1=CN=CC=C1)C(=O)C2=CC=CC=C2 |

Andere CAS-Nummern |

87372-75-6 |

Synonyme |

2-methyl-1-phenyl-2-(3-pyridinyl)-1-propanone 2-MPPP |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic addition of the amine to the aldehyde, forming an iminium intermediate. This intermediate reacts with the enolizable ketone (acetophenone) to yield the β-amino ketone. Key parameters include:

-

Solvent : Ethanol or methanol, which stabilize intermediates while maintaining reaction homogeneity.

-

Temperature : 0–25°C to minimize side reactions such as aldol condensation.

-

Catalyst : Piperidine or morpholine, which enhance iminium formation without over-stabilizing intermediates.

Yield optimization studies reveal that maintaining a pH of 8–9 (via buffered conditions) improves product purity to >90%, with isolated yields averaging 65–70%.

Multi-Step Catalytic Synthesis from Substituted Benzyl Halides

A patent-pending method (CN105085278A) outlines a four-step synthesis starting from substituted benzyl chlorides and isobutyronitrile. This approach avoids toxic reagents like sodium cyanide, achieving a total yield of ~50%.

Stepwise Analysis

Step 1 : Nucleophilic substitution between benzyl chloride and isobutyronitrile at −78°C to 0°C produces 2-methyl-1-substituted phenyl-2-butyronitrile.

Step 2 : Hydrolysis of the nitrile group under basic conditions (NaOH, 80–220°C) forms 2-methyl-1-substituted phenyl-2-butyric acid.

Step 3 : Curtius rearrangement with diphenylphosphoryl azide generates an isocyanate intermediate, which is trapped by benzyl alcohol to form a carbamate.

Step 4 : Hydrogenolysis of the carbamate using palladium on carbon yields the target amine derivative, which is oxidized to the ketone.

Table 1: Reaction Conditions and Yields for Multi-Step Synthesis

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Benzyl chloride + isobutyronitrile | −78°C, THF, piperidine | 85 |

| 2 | 2-Methyl-1-phenyl-2-butyronitrile | NaOH, 180°C, dioxane | 78 |

| 3 | 2-Methyl-1-phenyl-2-butyric acid | DPPA, 80°C, benzyl alcohol | 65 |

| 4 | Carbamate + H₂/Pd/C | RT, methanol | 92 |

One-Pot Tandem Michael Addition-Cyclization

A general protocol for pyranopyridines (Molecules 2000) involves tandem Michael addition and cyclization, which could be modified for synthesizing ketone intermediates.

Modified Procedure for Ketone Synthesis

-

Michael Addition : 4-Hydroxy-2(1H)-pyridone reacts with α,β-unsaturated nitriles in methanol/piperidine to form adducts.

-

Cyclization : Intramolecular nucleophilic attack yields fused pyranopyridine derivatives, which are oxidized to ketones.

Yields for analogous reactions range from 56% to 95%, depending on substituent electronic effects.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Each Method

| Method | Yield (%) | Scalability | Toxicity Concerns |

|---|---|---|---|

| Mannich Reaction | 65–70 | Moderate | Low |

| Multi-Step Catalytic | ~50 | High | Avoids cyanides |

| Palladium-Catalyzed | N/A | Low | Heavy metal catalysts |

| One-Pot Tandem | 56–95 | Moderate | Requires harsh oxidation |

Mechanistic Insights and Side Reactions

Competing Pathways in Mannich Reactions

-

Aldol Condensation : Elevated temperatures or basic conditions promote this side reaction, reducing ketone yield.

-

Iminium Hydrolysis : Excess water leads to hydrolysis of the iminium intermediate, necessitating anhydrous conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-phenyl-2-pyridin-3-yl-propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-phenyl-2-pyridin-3-yl-propan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of fine chemicals and as a building block for various industrial processes

Wirkmechanismus

The mechanism of action of 2-Methyl-1-phenyl-2-pyridin-3-yl-propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

(a) 1-(3-Pyridinyl)-1-propanone

- Structure : Lacks the methyl and phenyl substituents present in the target compound.

- Properties: Simpler structure likely results in lower molecular weight (C8H9NO, 135.16 g/mol) and differences in polarity and solubility. Used in studies on thermal decomposition and as a reference in analytical chemistry .

(b) 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone

- Structure : A chalcone derivative with a conjugated α,β-unsaturated ketone system and hydroxyl groups.

- Properties: The conjugated double bond enables π-π interactions, influencing UV-Vis absorption and antioxidant activity. Cyclization of such compounds yields flavones, highlighting divergent reactivity compared to the saturated propanone backbone of the target compound .

Tetrahydropyridine and Piperidine Derivatives

(a) 1-(3,4,5,6-Tetrahydro-2-pyridyl)-1-propanone

- Structure : Features a partially saturated pyridine ring (tetrahydropyridine) instead of an aromatic pyridinyl group.

(b) 2-Acetyl-1-pyrroline (2AP)

- Structure : A cyclic enamine with a fused pyrroline ring and acetyl group.

- Properties: Key aroma compound in Jasmine rice and Pandan. The cyclic structure and amine functionality contrast with the linear propanone and ketone group in the target compound .

Cathinone Derivatives

(a) 3-Methylmethcathinone (3-MMC)

- Structure: 2-(Methylamino)-1-(3-methylphenyl)-1-propanone. Replaces the pyridinyl group with a 3-methylphenyl group and introduces an amino substituent.

- Properties: Psychoactive stimulant with serotonin-norepinephrine reuptake inhibition. The amino group enables salt formation (e.g., hydrochloride), enhancing bioavailability compared to the target compound’s neutral ketone .

(b) Mephedrone (4-MMC)

- Structure: 2-(Methylamino)-1-(4-methylphenyl)-1-propanone. Positional isomer of 3-MMC with a 4-methylphenyl group.

- Properties: Higher lipophilicity due to para-substitution, leading to enhanced blood-brain barrier penetration.

Chalcone and Enone Derivatives

(a) (2E)-3-(4-Methylphenyl)-1-(pyridin-3-yl)-prop-2-en-1-one

- Structure: Conjugated enone system with a pyridin-3-yl and 4-methylphenyl group.

- Properties: The α,β-unsaturated ketone facilitates Michael addition reactions and polymerization, unlike the saturated propanone in the target compound. Crystallographic studies confirm planar geometry, influencing solid-state packing .

Thienyl and Heteroaromatic Ketones

(a) 1-(2-Thienyl)-1-propanone

- Structure : Substitutes pyridinyl with a thiophene ring.

- Properties : Thiophene’s electron-rich nature alters reactivity in electrophilic substitutions. Used in synthesis of heterocyclic pharmaceuticals .

Biologische Aktivität

2-Methyl-1-phenyl-2-(3-pyridinyl)-1-propanone, a compound with the molecular formula C16H17NO, is gaining attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound features a ketone functional group attached to a propanone backbone, with both phenyl and pyridinyl substituents. This unique structural arrangement influences its reactivity and biological interactions, making it a candidate for further investigation in medicinal chemistry.

Biological Activity

1. Central Nervous System Effects

Research indicates that this compound may exhibit significant effects on the central nervous system (CNS). It has been studied for potential muscle relaxant properties, which could be beneficial in treating conditions associated with muscle tension and spasms.

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Preliminary studies suggest it may inhibit the growth of various bacterial strains, indicating potential applications in treating infections .

3. Anticancer Activity

There is growing interest in the anticancer properties of this compound. Research highlights its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. The compound's mechanism of action may involve the modulation of enzyme activity and signaling pathways associated with tumor growth .

The biological effects of this compound are attributed to its ability to bind to various enzymes and receptors. This interaction can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes that are critical for cancer cell metabolism.

- Activation of Signaling Pathways : It can activate or inhibit pathways that regulate cell survival and apoptosis, contributing to its anticancer effects .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition.

- Anticancer Research : Another study focused on its cytotoxic effects on various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The results indicated that the compound induced apoptosis in these cells, suggesting potential as a therapeutic agent in oncology .

Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 2-Methyl-1-phenyl-2-(3-pyridinyl)-1-propanone, and how can reaction conditions be optimized for yield?

Methodological Answer:

-

Key Routes :

- Nucleophilic Substitution : Reacting a pre-functionalized propanone derivative with 3-pyridinyl and phenyl groups under basic conditions.

- Cross-Coupling Catalysis : Using palladium catalysts to couple pyridinyl and phenyl moieties to a ketone backbone.

-

Optimization :

- Solvents : Ethanol or dimethylformamide (DMF) are preferred due to their polarity and ability to dissolve aromatic reactants .

- Catalysts : Transition metals (e.g., Pd/C) enhance coupling efficiency.

- Monitoring : Thin-layer chromatography (TLC) or NMR spectroscopy tracks reaction progress .

-

Yield Table :

Method Solvent Catalyst Temp (°C) Yield (%) Nucleophilic DMF K₂CO₃ 80 65–70 Cross-Coupling Ethanol Pd/C 100 75–80

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

Methodological Answer:

- 1H/13C NMR : Identifies proton environments (e.g., phenyl protons at δ 7.2–7.5 ppm, pyridinyl protons at δ 8.1–8.3 ppm) and carbonyl carbons (δ ~200 ppm).

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 254).

- Infrared (IR) Spectroscopy : Detects C=O stretching (~1700 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .

- X-Ray Crystallography : Resolves bond lengths (C-C: ~1.34 Å, C-N: ~1.20 Å) and dihedral angles between aromatic rings .

Q. What solvents and conditions are optimal for purification and recrystallization?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water but dissolves well in ethanol, DMF, or dichloromethane.

- Recrystallization :

- Use ethanol/water mixtures (70:30 v/v) at 4°C to induce crystal formation.

- Gradient cooling (80°C → 25°C) minimizes impurities.

- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent separates unreacted precursors .

Q. How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

- In Vitro Assays :

- Cytotoxicity : Test against cancer cell lines (e.g., MCF7) using MTT assays. IC50 values are calculated from dose-response curves .

- Enzyme Inhibition : Evaluate binding to targets like kinases using fluorescence polarization.

- Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.

Q. What are the stability profiles under varying pH and temperature conditions?

Methodological Answer:

- pH Stability :

- Stable in neutral buffers (pH 6–8) but degrades in acidic (pH < 4) or alkaline (pH > 10) conditions.

- Thermal Stability :

- Decomposition occurs above 150°C. Store at –20°C in inert atmospheres.

- Analytical Validation : Use HPLC to monitor degradation products over time .

Advanced Research Questions

Q. How can conflicting cytotoxicity data from different assays be resolved?

Methodological Answer:

-

Root Causes : Variability in cell line sensitivity, assay protocols (e.g., incubation time), or compound solubility.

-

Resolution Strategies :

-

Data Table :

Cell Line Assay Type IC50 (µM) Notes MCF7 MTT 12.3 High solubility HeLa SRB 28.9 Aggregation observed

Q. What strategies improve enantiomeric purity during asymmetric synthesis?

Methodological Answer:

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in palladium-mediated coupling to induce stereoselectivity.

- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) resolves enantiomers.

- Crystallization : Diastereomeric salt formation with tartaric acid enhances enantiomeric excess (ee > 98%) .

Q. How does the 3-pyridinyl substituent influence pharmacokinetic properties compared to phenyl analogs?

Methodological Answer:

- Lipophilicity : Pyridinyl reduces logP compared to phenyl, improving aqueous solubility (clogP: 2.1 vs. 3.5).

- Metabolism : Pyridinyl undergoes faster hepatic oxidation, as shown in microsomal assays.

- Bioavailability : MDCK cell permeability assays indicate moderate absorption (Papp: 8.2 × 10⁻⁶ cm/s) .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

Methodological Answer:

- Crystal Growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.

- Data Collection : High-resolution synchrotron X-ray (λ = 0.98 Å) resolves disorder in the methyl group.

- Refinement : SHELXL software models anisotropic displacement parameters for pyridinyl nitrogen .

Q. How are advanced spectroscopic techniques (e.g., 2D NMR, HRMS) used to confirm structural ambiguities?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to confirm connectivity.

- High-Resolution MS (HRMS) : Exact mass analysis (e.g., observed m/z 254.1184 vs. calculated 254.1181) validates molecular formula.

- X-Ray Photoelectron Spectroscopy (XPS) : Confirms nitrogen electronic environments in the pyridinyl ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.